A Comprehensive Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Hydrochloride: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This document provides an in-depth technical overview of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, a key heterocyclic building block for researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, known for its presence in numerous therapeutic agents.[1][2][3] This guide details the compound's physicochemical properties, provides a predictive analysis of its spectroscopic characteristics, outlines a plausible and detailed synthetic pathway, explores its chemical reactivity for library development, and discusses its potential applications and necessary safety protocols. The insights herein are curated for senior scientists and development professionals, emphasizing the rationale behind experimental methodologies.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, conferring a unique combination of physicochemical properties and biological activities upon molecules that contain it.[3] Its derivatives are integral to a wide array of approved therapeutics and agrochemicals, demonstrating activities that span anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial applications.[1][4] The compound methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride serves as a highly versatile intermediate. It features three key points of functionality: the pyrazole core for foundational structure, a nucleophilic 4-amino group for diverse coupling reactions, and an N1-substituted methyl acetate group that can be further modified, making it an ideal starting point for the synthesis of compound libraries aimed at biological screening.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Properties
The key identifying and physical properties of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its hydrochloride salt are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-(4-aminopyrazol-1-yl)acetate hydrochloride | [5] |
| Molecular Formula | C₆H₁₀ClN₃O₂ | Derived from[5] |
| Molecular Weight | 191.62 g/mol | Derived from[5] |
| Monoisotopic Mass | 191.046154 Da | Derived from[5][6] |
| CAS Number | 802269-97-2 (for free base) | [5] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General chemical principles |
| XlogP (Predicted) | -0.4 (for free base) | [5][6] |
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy:
-
Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of δ 7.0-7.8 ppm.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons adjacent to the pyrazole nitrogen and the carbonyl group is predicted around δ 4.5-5.0 ppm.
-
Methyl Ester Protons (-OCH₃): A sharp singlet for the three methyl protons of the ester group, expected at approximately δ 3.7 ppm.
-
Amine Protons (-NH₂): A broad singlet for the amine protons, which could appear over a wide range (δ 3.0-5.0 ppm) and may exchange with D₂O.
-
Ammonium Proton (-NH₃⁺): In the hydrochloride salt, the amino group will be protonated, leading to a broad signal at a lower field.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): Expected in the δ 168-172 ppm region.
-
Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The carbon bearing the amino group (C4) would be significantly upfield compared to the others.
-
Methylene Carbon (-CH₂-): Expected around δ 50-55 ppm.
-
Methyl Carbon (-OCH₃): Expected around δ 52-54 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region for the primary amine. For the HCl salt, broad absorption from the -NH₃⁺ group would be present.
-
C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.[7]
-
C=N and C=C Stretching: Medium intensity bands in the 1500-1650 cm⁻¹ region from the pyrazole ring.
-
C-O Stretching: A strong band in the 1100-1300 cm⁻¹ range corresponding to the C-O bond of the ester.[7]
-
-
Mass Spectrometry:
-
The mass spectrum of the free base would show a molecular ion peak [M]⁺ at m/z 155.07.
-
Electrospray ionization (ESI) in positive mode would prominently feature the protonated molecule [M+H]⁺ at m/z 156.08.[6]
-
Synthesis and Purification Workflow
The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride can be approached through a logical, multi-step sequence starting from 1H-pyrazole. This pathway is designed for robustness and utilizes well-established chemical transformations.
Proposed Synthetic Pathway
The synthesis involves three key transformations: nitration of the pyrazole ring, N-alkylation with a methyl acetate moiety, and subsequent reduction of the nitro group to the target amine, followed by salt formation.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-1H-pyrazole
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Rationale: Electrophilic nitration is a standard method for functionalizing the C4 position of the pyrazole ring, which is electronically rich and susceptible to such reactions. The use of a mixed acid system at low temperatures is crucial to control the reaction's exothermicity and prevent over-nitration.
-
Procedure: a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 1H-pyrazole portion-wise, ensuring the temperature does not exceed 10 °C. b. Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the pyrazole solution, maintaining the temperature below 10 °C. c. Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates the consumption of starting material. d. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7. e. The precipitated product is filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
-
Rationale: N-alkylation of the pyrazole ring occurs readily at the N1 position. A weak base like potassium carbonate is sufficient to deprotonate the pyrazole N-H, creating a nucleophile that attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction.[8]
-
Procedure: a. Dissolve 4-nitro-1H-pyrazole in a suitable solvent like DMF or acetonitrile. b. Add anhydrous potassium carbonate, followed by the dropwise addition of methyl bromoacetate. c. Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC. d. After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. e. Purify the crude product by silica gel column chromatography.
Step 3: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. Using tin(II) chloride dihydrate in an acidic medium (HCl/Ethanol) is a classic method that is highly effective and tolerant of the ester functional group, which could be susceptible to cleavage under other reductive conditions like catalytic hydrogenation with certain catalysts.[9]
-
Procedure: a. Dissolve methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate in ethanol or ethyl acetate. b. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. c. Heat the mixture to reflux for 2-3 hours. d. Cool the reaction, basify with aqueous NaOH or NaHCO₃ to pH > 8, and extract the product with ethyl acetate. e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free base.
Step 4: Formation of the Hydrochloride Salt
-
Rationale: Converting the free base amine to its hydrochloride salt often improves stability, crystallinity, and aqueous solubility, which is highly desirable for a research chemical.
-
Procedure: a. Dissolve the crude methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in a minimal amount of a solvent like diethyl ether or ethyl acetate. b. Add a solution of HCl in diethyl ether dropwise with stirring. c. The hydrochloride salt will precipitate out of the solution. d. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Chemical Reactivity and Derivatization Potential
The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to build molecular complexity.
Caption: Key reactive sites and potential derivatization reactions.
-
The 4-Amino Group: This primary amine is a potent nucleophile and the primary site for derivatization.
-
N-Acylation/Sulfonylation: Reacts readily with acid chlorides, sulfonyl chlorides, and anhydrides to form amides and sulfonamides.
-
Reductive Amination: Can be reacted with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines.[10]
-
Urea/Thiourea Formation: Reacts with isocyanates and isothiocyanates to form substituted ureas and thioureas, common moieties in bioactive molecules.[11]
-
-
The Ester Moiety: The methyl ester provides another handle for modification.
-
Hydrolysis: Saponification with a base like lithium hydroxide yields the corresponding carboxylic acid.[8] This acid is a key intermediate for forming amide bonds with various amines using standard peptide coupling reagents (e.g., EDC, HOBt).
-
Transesterification: Can be converted to other esters under appropriate acidic or basic conditions with a different alcohol.
-
Applications in Research and Drug Discovery
The structural motifs present in methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride are frequently found in compounds with significant biological activity.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted N-heterocyclic core. The 4-aminopyrazole structure can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
Anticonvulsant Agents: 4-aminopyrazole derivatives have been studied for their anticonvulsant properties since the 1970s.[11]
-
Building Block for Agrochemicals: The pyrazole ring is a component of successful insecticides and herbicides.[2]
-
Precursor to Fused Ring Systems: The amino and ester groups can be used in intramolecular cyclization reactions to build more complex, rigid pyrazolo-fused heterocyclic systems like pyrazolopyrimidines or pyrazolopyridines.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar aminopyrazole derivatives can provide reliable guidance.[13][14]
| Hazard Category | GHS Classification (Predicted) | Precautionary Statements (Examples) |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13][15] |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[13][14][15] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.[13][14] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[15][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[14][17] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Center for Biotechnology Information. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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IRO Journals. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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